Cas no 799796-66-0 (2-Piperazinone,1-methyl-3-phenyl-)

2-Piperazinone,1-methyl-3-phenyl- is a heterocyclic compound featuring a piperazinone core substituted with a methyl group at the 1-position and a phenyl group at the 3-position. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications. Its piperazinone scaffold is of interest due to its role as a versatile intermediate in organic synthesis, particularly in the development of bioactive molecules. The compound's stability and functional group compatibility make it suitable for further derivatization, enabling the exploration of structure-activity relationships in drug discovery. Its well-defined chemical properties ensure reproducibility in research and industrial processes.
2-Piperazinone,1-methyl-3-phenyl- structure
799796-66-0 structure
Product Name:2-Piperazinone,1-methyl-3-phenyl-
CAS No:799796-66-0
MF:C11H14N2O
MW:190.241662502289
MDL:MFCD28347678
CID:556845
PubChem ID:11286960
Update Time:2025-05-27

2-Piperazinone,1-methyl-3-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 2-Piperazinone,1-methyl-3-phenyl-
    • 1-METHYL-3-PHENYLPIPERAZIN-2-ONE
    • Piperazinone, 1-methyl-3-phenyl- (9CI)
    • 1-methyl-2-oxo-3-phenylpiperazine
    • AG-H-20466
    • AGN-PC-0061C1
    • KB-219264
    • Piperazinone, 1-methyl-3-phenyl-
    • SureCN6068770
    • 1-methyl(phenyl)-piperazin-2-one
    • 799796-66-0
    • Piperazinone,1-methyl-3-phenyl-(9ci)
    • EN300-6766510
    • GHFORXSVFVCFSN-UHFFFAOYSA-N
    • FT-0700558
    • SCHEMBL6068770
    • DTXSID10461209
    • CS-B1169
    • DB-277788
    • MDL: MFCD28347678
    • Inchi: 1S/C11H14N2O/c1-13-8-7-12-10(11(13)14)9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3
    • InChI Key: GHFORXSVFVCFSN-UHFFFAOYSA-N
    • SMILES: O=C1C(C2C=CC=CC=2)NCCN1C

Computed Properties

  • Exact Mass: 190.110613074g/mol
  • Monoisotopic Mass: 190.110613074g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 211
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 32.3Ų

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